

4,6-Dichloropyrimidine-5-carbaldehyde

molecular weight

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Compound of Interest

Compound Name: 4,6-Dichloropyrimidine-5-carbaldehyde

Cat. No.: B460487

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An In-depth Technical Guide to **4,6-Dichloropyrimidine-5-carbaldehyde** for Advanced Research

Abstract

4,6-Dichloropyrimidine-5-carbaldehyde is a pivotal intermediate compound in the synthesis of a wide array of biologically active molecules and functional materials. Its unique structure, featuring a reactive aldehyde group and two labile chlorine atoms on a pyrimidine core, makes it a versatile building block, particularly in the fields of medicinal chemistry and drug development. The pyrimidine scaffold is central to numerous pharmaceuticals, and this disubstituted carbaldehyde provides a strategic entry point for creating complex derivatives through sequential and regioselective reactions. This guide offers a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction, an exploration of its chemical reactivity, and a summary of its analytical characterization.

Physicochemical and Structural Data

4,6-Dichloropyrimidine-5-carbaldehyde is a solid organic compound at room temperature. Its key quantitative data and identifiers are summarized in the table below, providing a foundational reference for researchers.

Property	Value
Molecular Weight	176.99 g/mol [1] [2] [3]
Molecular Formula	C ₅ H ₂ Cl ₂ N ₂ O [1] [2] [3]
CAS Number	5305-40-8 [1] [2] [3]
Melting Point	66-71 °C
Appearance	Solid
InChI Key	XQSJHQXYQAUDFC-UHFFFAOYSA-N
IUPAC Name	4,6-dichloropyrimidine-5-carbaldehyde [3]

Synthesis via Vilsmeier-Haack Reaction

The most common and effective method for synthesizing **4,6-Dichloropyrimidine-5-carbaldehyde** is through the Vilsmeier-Haack formylation of 4,6-dihydroxypyrimidine.[\[1\]](#)[\[2\]](#) This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to both chlorinate the hydroxyl groups and introduce the formyl (aldehyde) group at the 5-position.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[\[1\]](#)[\[4\]](#)

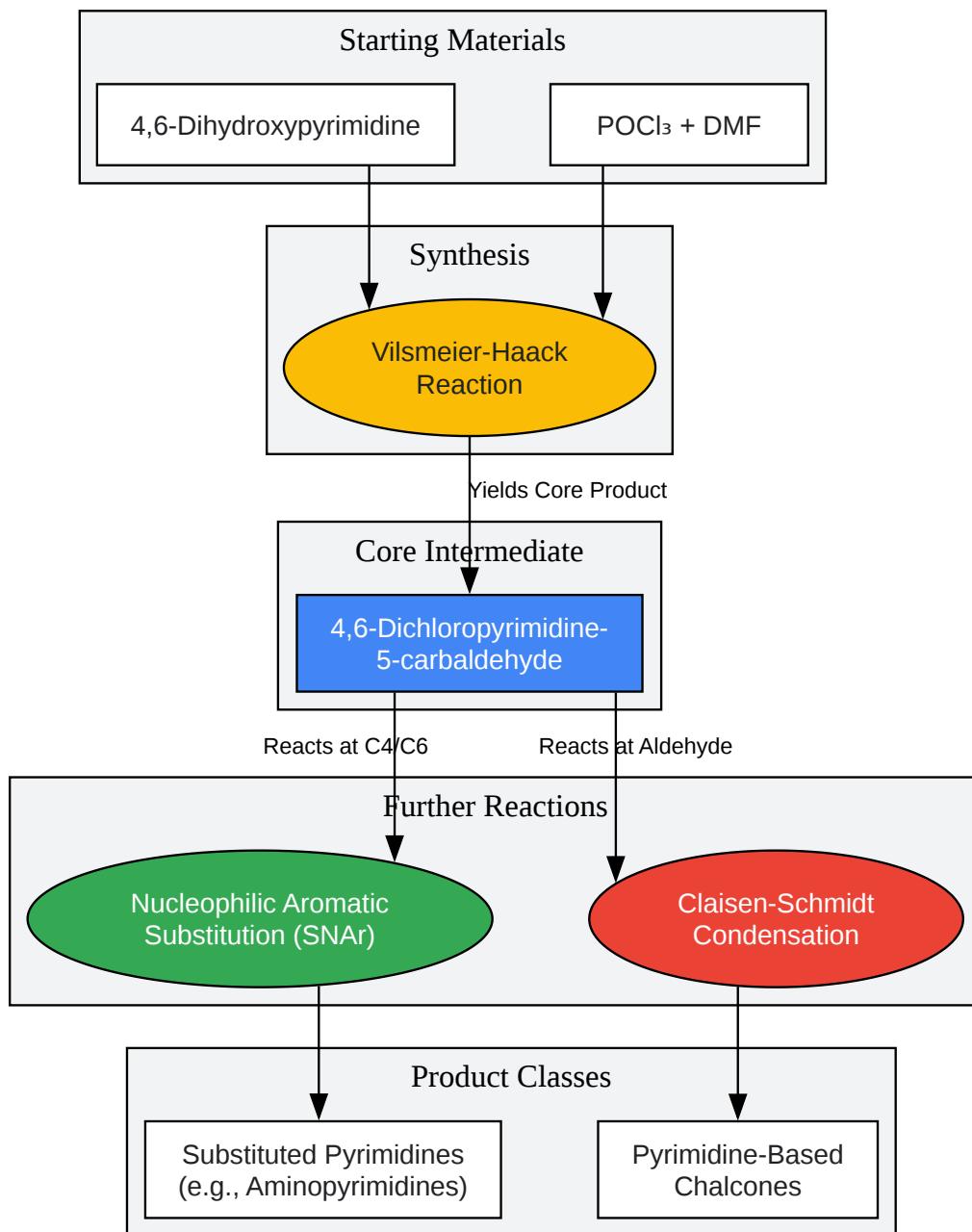
Materials:

- 4,6-Dihydroxypyrimidine
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF)
- Ice water
- Diethyl ether (or Ethyl Acetate)
- Saturated aqueous sodium bicarbonate (NaHCO₃)

- Anhydrous sodium sulfate (Na_2SO_4)
- Petroleum ether

Procedure:

- Reagent Preparation: In a flask equipped with a stirrer and under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl_3) to the DMF and stir the mixture for 1 hour at 0 °C to form the Vilsmeier reagent.
- Reaction: To this mixture, add 4,6-dihydroxypyrimidine portion-wise, ensuring the temperature is maintained. Once the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
- Reflux: Heat the resulting heterogeneous mixture to reflux and maintain this temperature for approximately 3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- Quenching and Extraction: After completion, cool the reaction mixture and remove the volatile components under reduced pressure. Carefully pour the residue into a beaker of ice water with stirring. Extract the aqueous phase multiple times (e.g., six times) with diethyl ether.^[1]
- Washing and Drying: Combine the organic extracts and wash them sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) and then with pure water. Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4).^[1]
- Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by crystallization from a mixed solvent system, such as ethyl acetate and petroleum ether, to yield **4,6-Dichloropyrimidine-5-carbaldehyde** as a solid.^[1]

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